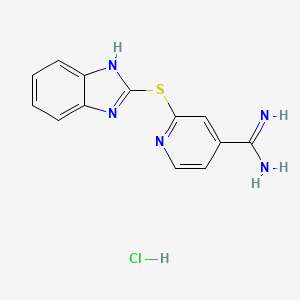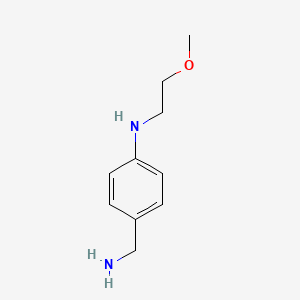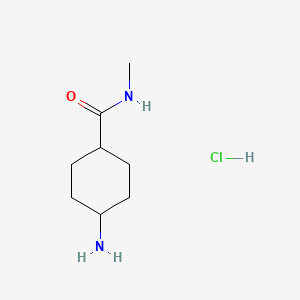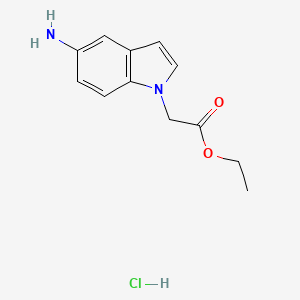
2-(1H-1,3-benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride
Descripción general
Descripción
“2-(1H-1,3-benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1221723-93-8 . It has a molecular weight of 305.79 . The IUPAC name of this compound is 2- (1H-benzo [d]imidazol-2-ylthio)isonicotinimidamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11N5S.ClH/c14-12(15)8-5-6-16-11(7-8)19-13-17-9-3-1-2-4-10(9)18-13;/h1-7H,(H3,14,15)(H,17,18);1H . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential in combating microbial infections. It exhibits antimicrobial properties that could be harnessed in the development of new therapeutic agents . The presence of the imidazole ring, which is known for its role in various biological activities, contributes to this property.
Antioxidant Properties
Research indicates that derivatives of imidazole, which is part of the compound’s structure, show promising antioxidant activities . These properties are crucial in the development of treatments for oxidative stress-related diseases.
Anticancer Research
The compound’s structural features, particularly the benzodiazole moiety, have been associated with anticancer activities . This makes it a candidate for further research in cancer therapy, especially in the synthesis of novel chemotherapeutic agents.
Analytical Chemistry Applications
Derivatives of the compound are used in analytical chemistry for the purification of industrial wastewater from heavy metals like copper, mercury, and lead . This application is vital for environmental protection and the development of green chemistry solutions.
Corrosion Inhibition
In the field of materials science, the compound is explored for its corrosion inhibition properties . This is particularly important for protecting metals in industrial applications, extending their lifespan and reliability.
Agricultural Applications
The compound and its derivatives have been investigated for their use in agriculture as a means of protecting plants from pests . This application is significant for improving crop yield and providing sustainable pest control solutions.
Safety and Hazards
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S.ClH/c14-12(15)8-5-6-16-11(7-8)19-13-17-9-3-1-2-4-10(9)18-13;/h1-7H,(H3,14,15)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWRXROBPCYAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=CC(=C3)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![(E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)
![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520303.png)

![4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride](/img/structure/B1520306.png)

![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)



![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)
